molecular formula C9H11F3N2 B13528299 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine

Cat. No.: B13528299
M. Wt: 204.19 g/mol
InChI Key: CCGZLLHSMKCQEW-UHFFFAOYSA-N
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Description

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenolysis of 3-(trifluoromethyl)pyridine, which can then be further reacted to introduce the propylamine group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of vapor-phase reactions and catalytic processes to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions helps in reducing production costs and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines .

Scientific Research Applications

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: A precursor in the synthesis of 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine.

    6-(Trifluoromethyl)pyridin-3-ol: Another compound with a trifluoromethyl group attached to a pyridine ring.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of a trifluoromethyl group, a pyridine ring, and a propylamine chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-4-3-7(6-14-8)2-1-5-13/h3-4,6H,1-2,5,13H2

InChI Key

CCGZLLHSMKCQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCN)C(F)(F)F

Origin of Product

United States

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